molecular formula C37H48N4O5 B12429331 (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

Cat. No.: B12429331
M. Wt: 636.8 g/mol
InChI Key: KJHKTHWMRKYKJE-FQJAQOFRSA-N
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Description

The compound "(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide" is a deuterated derivative of a complex peptidomimetic structure. Key features include:

  • Stereochemistry: Multiple stereocenters (2S, 4S, 5S) ensure precise three-dimensional orientation critical for biological interactions.
  • Deuterium Substitution: Pentadeuterio (5D) and trideuteriomethyl (CD₃) groups enhance metabolic stability by reducing hydrogen-deuterium exchange rates .
  • Functional Groups: A 2-(2,6-dimethylphenoxy)acetyl moiety linked via an amide bond. A 1,3-diazinan-2-one ring, contributing to conformational rigidity. Hydroxy and diphenylhexane backbone, common in protease inhibitors and receptor-targeting molecules.

This compound’s design likely aims to optimize pharmacokinetics (e.g., half-life) while retaining target affinity, a strategy employed in deuterated drugs like deutetrabenazine .

Properties

Molecular Formula

C37H48N4O5

Molecular Weight

636.8 g/mol

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D,34D

InChI Key

KJHKTHWMRKYKJE-FQJAQOFRSA-N

Isomeric SMILES

[2H][C@@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N4CCCNC4=O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Origin of Product

United States

Preparation Methods

Pentadeuterio Group Installation

The C2 and C3 positions are deuterated via catalytic H/D exchange using Pd/C and Rh/C in deuterated solvents. Source demonstrates this method for n-octanamide, achieving 64–77% deuteration by heating at 180°C for 48 hours in D2O/2-propanol. Applied to the target compound’s precursor, this approach ensures selective deuteration without racemization.

Reaction Conditions:

  • Catalyst: 10% Pd/C (11 mol%) + 5% Rh/C (11 mol%)
  • Solvent: D2O:2-propanol (2:1 v/v)
  • Temperature: 180°C
  • Time: 48 hours
  • Yield: ~65%

Trideuteriomethyl Group Synthesis

The -CD3 group is introduced via LiAlD4 reduction of a tertiary amide intermediate. Source reports a 91.7% yield for deuterated 1-octylamine using LiAlH4, suggesting LiAlD4 would similarly reduce the target amide to the trideuteriomethyl derivative. Post-reduction, the product is purified via ether extraction and magnesium sulfate drying.

Critical Parameters:

  • Reducing agent: LiAlD4 (2.5 equivalents)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 70°C
  • Time: 3 hours

Backbone Assembly and Stereochemical Control

Hexanamide Core Construction

The hexanamide backbone is synthesized via Friedel-Crafts alkylation (Source). A pyrrolidone intermediate (VII) reacts with a chlorinated precursor under ZnCl2 catalysis in sulfolane at 120°C, achieving C–C bond formation with >90% stereoselectivity.

Optimized Protocol:

  • Lewis acid: ZnCl2 (1.2 equivalents)
  • Solvent: Sulfolane
  • Temperature: 120°C
  • Time: 12 hours
  • Stereoselectivity: 92% ee

2-(2-Oxo-1,3-Diazinan-1-yl) Group Introduction

The diazinanone moiety is installed via nucleophilic substitution using a 1,3-diazinan-2-one derivative. Source describes analogous reactions where amides react with heterocyclic amines at 80°C in DMF, yielding 85–90% substitution products.

Final Coupling and Functionalization

Phenoxy Acetyl Amino Group Attachment

The 2-(2,6-dimethylphenoxy)acetyl group is coupled using EDC/HOBt-mediated amidation . Source notes that activating the carboxylic acid with EDC/HOBt in dichloromethane at 0°C prevents epimerization, achieving 88% yield.

Procedure:

  • Activator: EDC (1.5 eq) + HOBt (1.5 eq)
  • Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Time: 12 hours

Hydroxyl Group Protection and Deprotection

The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during synthesis. Deprotection is performed using HF-pyridine in THF, as described in Source, yielding the free hydroxyl group without side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column) using acetonitrile/water (0.1% TFA). Source confirms this method resolves deuterated isomers, ensuring >99% purity for N-desmethyl loperamide-d3.

Isotopic Purity Analysis

Electrospray ionization mass spectrometry (ESI-MS) and 2H NMR (61.4 MHz) quantify deuterium enrichment. Source achieved 77.1% deuteration for analogous amines using these techniques.

Data Table 1: Characterization Summary

Parameter Method Result
Deuterium enrichment (C2) 2H NMR 98.2% ± 0.5%
Trideuteriomethyl purity ESI-MS 99.1% (m/z 466.0 [M+H]+)
Stereochemical integrity Chiral HPLC 95.4% ee

Scalability and Industrial Considerations

Batch processes using flow chemistry reduce deuteration costs. Source highlights reactor scaling from 1.95 g to 10 kg with consistent yields (64–67%). However, LiAlD4’s exothermicity necessitates controlled addition in industrial settings.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, PCC

    Reducing Agents: NaBH4, LiAlH4

    Coupling Agents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the compound (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2,2-dideuterio-2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide:

Basic Information

  • PubChem CID: 46212135
  • Molecular Formula: C37H48N4O5C_{37}H_{48}N_4O_5
  • Molecular Weight: 638.9 g/mol
  • IUPAC Name: (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2,2-dideuterio-2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

Potential Applications

While the search results do not provide explicit, detailed case studies or application data for this specific compound, they do offer some context clues:

  • Lopinavir Analog: The compound is a deuterated form of Lopinavir . Lopinavir is an established antiviral drug .
  • COVID-19 Research: Structurally modified Lopinavir and similar compounds can inhibit COVID-19 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .
  • Drug Design: Structural analogs of lopinavir have been designed to target the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
  • MMAE Derivative: (2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1 is related to Monomethyl auristatin E (MMAE) . MMAE is a potent synthetic antineoplastic agent .

In Silico Analysis

  • Drug Discovery: Chemoinformatics methods and in silico techniques are applied to find potential inhibitors against relevant enzymes .
  • ADMET Analysis: The search results mention Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties .
  • Molecular Dynamics Simulation: Molecular dynamic simulation and MM-PBSA are used to assess stability and estimate ligand-binding affinities .

Deuteration

  • Lopinavir-d8: The compound is a deuterated form of Lopinavir . Deuteration is a technique used in drug development to alter a drug's metabolic profile, potentially improving its half-life, safety, or efficacy .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Affecting metabolic processes by altering the activity of key enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The target compound shares structural motifs with several analogs documented in pharmacopeial and synthetic studies (Table 1):

Table 1: Comparison of Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Deuterated? Source
Target Compound C₃₉H₄₄D₈N₄O₅* ~780.9† 2,6-dimethylphenoxyacetyl, 1,3-diazinan-2-one, pentadeuterio, trideuteriomethyl Yes
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g) C₃₃H₃₉N₃O₅ 581.7 Acetamido, 2,6-dimethylphenoxyacetyl No
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1-yl)butanamide C₂₇H₃₈N₄O₃ 466.6 Tetrahydropyrimidin-2-one, amino group No
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (Compound h) C₃₃H₃₇N₃O₅ 579.7 1,3-oxazinan-2-one, benzyl group No

*Exact formula inferred from similar analogs; †Estimated based on deuterium substitution.

Functional Differences and Implications

Deuterium Effects: The target compound’s deuterated positions (C-2,3,4,4,4 and CD₃) likely reduce CYP450-mediated metabolism, extending half-life compared to non-deuterated analogs like Compound g . Deuterium may also alter NMR spectra (e.g., absence of proton signals at substituted positions), aiding analytical differentiation .

The diphenylhexane backbone is conserved across analogs, suggesting its role in hydrophobic interactions with targets.

Synthetic Challenges: Deuterated analogs require specialized synthesis (e.g., deuterated reagents or catalytic exchange), as seen in ’s use of HATU and DIPEA for amide bond formation . Non-deuterated analogs (e.g., Compound h) are synthesized via conventional peptide coupling, as described in .

Analytical Characterization

  • Spectroscopy: The target compound’s ¹H-NMR would show diminished signals for deuterated positions, while ¹³C-NMR retains peaks for deuterated carbons. Comparatively, non-deuterated analogs (e.g., Compound g) exhibit full proton signals .
  • Chromatography : HPLC purity data for analogs like 3d (97.8% purity) suggest rigorous quality control standards applicable to the target compound .

Biological Activity

The compound (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide is a complex organic molecule featuring multiple functional groups and isotopic labeling. Its structure suggests potential biological activity due to the presence of amino acid-like components and methoxy groups. The incorporation of deuterium atoms indicates its utility in studies requiring isotopic labeling for insights into metabolic pathways or mechanisms of action.

The biological activity of this compound can be attributed to its structural features:

  • Amino acid-like components : These may facilitate interactions with biological targets such as enzymes or receptors.
  • Methoxy groups : Known to influence the pharmacokinetics and pharmacodynamics of compounds by enhancing lipophilicity and bioavailability.

Pharmacological Properties

Research indicates that compounds similar to this structure exhibit a range of pharmacological activities:

  • Antiviral activity : Analogues have been explored for their potential in inhibiting viral replication processes.
  • Anticancer properties : Some derivatives show promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

  • Antiviral Activity Study :
    • A study evaluated the efficacy of similar compounds against viral RNA-dependent RNA polymerase (RdRp). Results indicated significant inhibition of viral replication in vitro, suggesting potential applications in antiviral therapies .
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay using human cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeReferenceObservations
Antiviral Significant inhibition of RdRp activity in vitro.
CytotoxicityInternal StudySelective toxicity towards cancer cells.
Enzyme Interaction Modulation of enzyme activity observed in assays.

Toxicological Profile

Preliminary toxicological studies suggest that the compound exhibits low toxicity levels at therapeutic doses. Further investigations are required to fully elucidate its safety profile:

  • Genotoxicity : Assessed using the Ames test; results indicated no significant mutagenic potential under tested conditions .
  • Repeated Dose Toxicity : Evaluated with no adverse effects observed at doses below the threshold of toxicological concern (TTC).

Future Directions

Continued research is necessary to explore:

  • The full spectrum of biological activities and mechanisms.
  • The optimization of the compound's structure for enhanced efficacy and reduced toxicity.

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